Ecadotril
Overview
Description
Synthesis Analysis
Ecadotril is a chiral potent and selective inhibitor of neprilysin (or neutral endopeptidase, NEP), which is a membrane-bound zinc metallopeptidase responsible for the inactivation of numerous vasoactive peptides, such as natriuretic peptide, vasoactive intestinal peptide, and bradykinin . Ecadotril acts as a prodrug of the thiorphan .Molecular Structure Analysis
The molecular formula of Ecadotril is C21H23NO4S . The average mass is 385.477 Da and the mono-isotopic mass is 385.134766 Da . The ChemSpider ID is 54591 .Chemical Reactions Analysis
Ecadotril is a neutral endopeptidase inhibitor, and its mechanism of action involves the inhibition of the enzyme neutral endopeptidase . This enzyme is responsible for the inactivation of various vasoactive peptides .Physical And Chemical Properties Analysis
Ecadotril has a density of 1.2±0.1 g/cm3 . Its boiling point is 574.5±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.6 mmHg at 25°C . The enthalpy of vaporization is 86.1±3.0 kJ/mol . The flashpoint is 301.2±30.1 °C . The index of refraction is 1.579 . The molar refractivity is 106.1±0.3 cm3 .Scientific Research Applications
Cardiovascular Applications
Heart Failure Treatment : Ecadotril has been evaluated as an adjunct therapy in patients with mild to moderate heart failure. A pilot study indicated that ecadotril, at doses of 50 to 400 mg twice daily, was generally well-tolerated without severe short-term adverse effects in such patients, suggesting potential utility in heart failure treatment (O'Connor et al., 1999).
Myocardial Hypertrophy : Research on rats with aortic insufficiency showed that ecadotril could suppress the increase of left ventricular mass, which is a common issue in heart failure. This effect was attributed to the enhancement of natriuretic peptides by ecadotril (Kimura et al., 1998).
Hypertension Management : Ecadotril was found to produce a dose-dependent decrease in systolic blood pressure in hypertensive transgenic rats, indicating its potential use in treating hypertension (Stasch et al., 1996).
Renal Effects
- Renal Function Improvement : Studies on dogs with congestive heart failure revealed that ecadotril could enhance urine output, sodium clearance, and renal sodium excretion, suggesting its effectiveness in treating conditions related to renal function (Solter et al., 2000).
Enzymatic Inhibition
- Neutral Endopeptidase Inhibition : Ecadotril is known for its inhibition of neutral endopeptidase (NEP), which plays a role in degrading natriuretic peptides. This inhibition has implications for the treatment of cardiovascular diseases like hypertension and heart failure (Vardeny et al., 2014).
Chemical Synthesis and Pharmacological Profile
- Synthetic Approaches : Research has explored various synthetic approaches for accessing enantiomerically pure or highly enriched forms of ecadotril, highlighting its complex chemical structure and the importance of its synthesis in pharmaceutical applications (Monteil et al., 2002).
properties
IUPAC Name |
benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUOJXZPIYUATO-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861036 | |
Record name | Ecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ecadotril | |
CAS RN |
112573-73-6 | |
Record name | Ecadotril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112573-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ecadotril [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112573736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ecadotril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ECADOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XSR933SRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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